molecular formula C14H14N2O2S B13825862 4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid

4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid

Cat. No.: B13825862
M. Wt: 274.34 g/mol
InChI Key: ILQDDPZTNZNHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Prop-2-en-1-yl Group: This step can be achieved through an alkylation reaction using an appropriate alkyl halide.

    Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the benzoic acid moiety, potentially leading to the formation of reduced thiazole derivatives or benzoic alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Alcohols or reduced thiazole derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid: Similar in structure but with variations in the substituents on the thiazole ring or benzoic acid moiety.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring, a prop-2-en-1-yl group, and a benzoic acid moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoic acid

InChI

InChI=1S/C14H14N2O2S/c1-3-8-16-10(2)9-19-14(16)15-12-6-4-11(5-7-12)13(17)18/h3-7,9H,1,8H2,2H3,(H,17,18)

InChI Key

ILQDDPZTNZNHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)C(=O)O)N1CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.